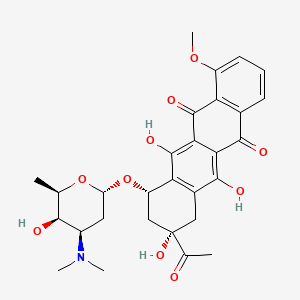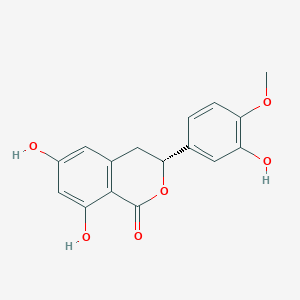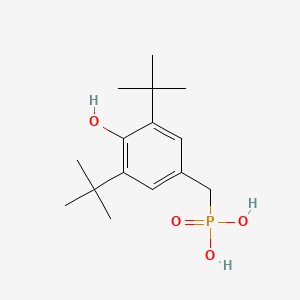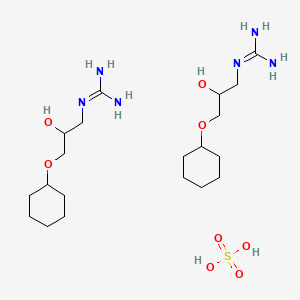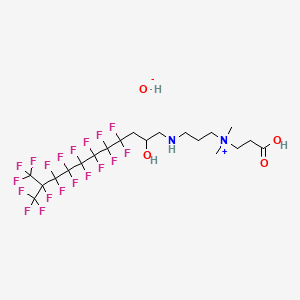
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is a complex organic compound characterized by its unique structure, which includes a carboxyethyl group, a highly fluorinated hydroxyundecyl group, and a dimethylammonium hydroxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide typically involves multiple steps. The process begins with the preparation of the fluorinated hydroxyundecyl precursor, which is then reacted with a suitable amine to form the amino derivative. This intermediate is further reacted with a carboxyethylating agent under controlled conditions to yield the final product. The reaction conditions often require precise temperature control, inert atmosphere, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as microfluidization and high-pressure reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while reduction of the carboxyethyl group can produce fluorinated alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts desirable properties such as hydrophobicity and chemical resistance.
Biology
In biological research, (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is studied for its potential as a bioactive agent. Its fluorinated moiety can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an antimicrobial agent. Its unique structure allows it to interact with biological membranes, potentially disrupting microbial cell walls.
Industry
In the industrial sector, this compound is used in the formulation of specialty coatings, lubricants, and adhesives. Its chemical stability and resistance to harsh environments make it suitable for use in extreme conditions.
Mécanisme D'action
The mechanism of action of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide involves its interaction with molecular targets such as enzymes and cell membranes. The fluorinated moiety can enhance the compound’s ability to penetrate biological membranes, while the amino and carboxyethyl groups can interact with specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Propriétés
Numéro CAS |
73353-25-0 |
|---|---|
Formule moléculaire |
C20H25F19N2O4 |
Poids moléculaire |
718.4 g/mol |
Nom IUPAC |
2-carboxyethyl-[3-[[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]amino]propyl]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C20H23F19N2O3.H2O/c1-41(2,7-4-11(43)44)6-3-5-40-9-10(42)8-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39;/h10,40,42H,3-9H2,1-2H3;1H2 |
Clé InChI |
PYARMOUCKHFGKQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






